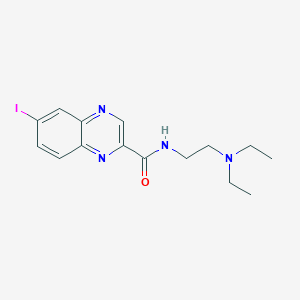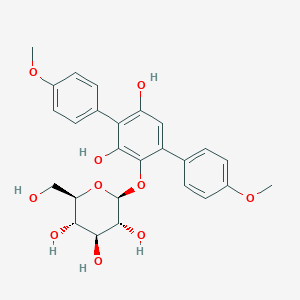
Mexrenoate potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mexrenoate potassium, also known by its developmental code name SC-26714, is a synthetic steroidal antimineralocorticoid. It is a monopotassium salt of 7-methyl 17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylate. This compound was never marketed but has been studied for its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mexrenoate potassium is synthesized through a series of chemical reactions involving steroidal precursors. The synthetic route typically involves the esterification of 7-methyl 17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic acid with methanol, followed by the formation of the monopotassium salt. The reaction conditions include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Mexrenoate potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: As a synthetic steroidal compound, it serves as a model for studying steroid chemistry and reactions.
Biology: Its antimineralocorticoid properties make it a candidate for studying hormonal regulation and receptor interactions.
Industry: The compound’s unique properties may be explored for use in industrial chemical processes.
Mechanism of Action
Mexrenoate potassium exerts its effects by acting as an antimineralocorticoid. It binds to mineralocorticoid receptors, inhibiting the action of aldosterone. This inhibition leads to decreased sodium reabsorption and increased potassium excretion, which can have therapeutic effects in conditions like hypertension and heart failure .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: Another steroidal antimineralocorticoid used clinically.
Eplerenone: A selective mineralocorticoid receptor antagonist with fewer side effects.
Canrenone: A metabolite of spironolactone with similar properties.
Uniqueness
Mexrenoate potassium is unique due to its specific chemical structure and binding affinity for mineralocorticoid receptors. Unlike spironolactone and eplerenone, this compound was never marketed, which limits its clinical data but makes it an interesting subject for research .
Properties
CAS No. |
43169-54-6 |
|---|---|
Molecular Formula |
C24H37KO8 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate;dihydrate |
InChI |
InChI=1S/C24H34O6.K.2H2O/c1-22-8-4-15(25)12-14(22)13-16(21(28)30-3)20-17(22)5-9-23(2)18(20)6-10-24(23,29)11-7-19(26)27;;;/h12,16-18,20,29H,4-11,13H2,1-3H3,(H,26,27);;2*1H2/q;+1;;/p-1/t16-,17+,18+,20-,22+,23+,24-;;;/m1.../s1 |
InChI Key |
QADGUEZDHAWIQG-BXKVGZNMSA-M |
SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.O.O.[K+] |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C)C(=O)OC.O.O.[K+] |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.O.O.[K+] |
Key on ui other cas no. |
43169-54-6 |
Synonyms |
mexrenoate potassium SC 26714 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)





![[(2R,3E,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1260618.png)





